Talatisamine

Description

Properties

Molecular Formula |

C24H39NO5 |

|---|---|

Molecular Weight |

421.6 g/mol |

IUPAC Name |

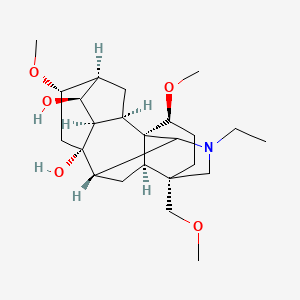

(1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |

InChI |

InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23+,24-/m1/s1 |

InChI Key |

BDCURAWBZJMFIK-FLDLCTCNSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |

Synonyms |

talatisamine |

Origin of Product |

United States |

Foundational & Exploratory

Talatisamine: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Talatisamine, a C19-diterpenoid alkaloid found in various Aconitum species. It details the natural botanical sources, presents quantitative data on its occurrence, describes detailed protocols for its isolation and purification, and illustrates its known mechanisms of action.

Natural Sources of this compound

This compound is a naturally occurring alkaloid predominantly found in plants belonging to the genus Aconitum, commonly known as aconite or monkshood. These plants have a long history of use in traditional medicine, particularly in Asia, for treating conditions like rheumatic pain and heart failure. However, they are also famously toxic due to their complex alkaloid content. Numerous species have been identified as sources of this compound.

Table 1: Aconitum Species Containing this compound and Reported Yields

| Species Name | Common Name / Association | Part of Plant | Reported Yield (% of Dry Weight) | Reference |

| Aconitum talassicum | - | Aerial Parts | 0.12% - 0.18% | [1] |

| Aconitum carmichaelii | Chuanwu, Fuzi | Roots | Not specified | [2][3] |

| Aconitum kusnezoffii | Caowu | Roots | Not specified | [4][5] |

| Aconitum piepunense | - | Not specified | Not specified | [6] |

| Aconitum legendrei | - | Not specified | Not specified | [6] |

| Aconitum hemsleyanum | - | Not specified | Not specified | PhytoBank |

| Aconitum soongoricum | - | Not specified | Not specified | PhytoBank |

| Aconitum tanguticum | - | Not specified | Not specified | PhytoBank |

Note: Yields can vary significantly based on geographic location, harvest time, and processing methods.

Isolation and Purification Protocols

The isolation of this compound from Aconitum plant material is a multi-step process involving initial extraction, acid-base partitioning to separate alkaloids from other constituents, and chromatographic purification. The following sections detail a generalized yet comprehensive protocol synthesized from established methodologies.

The overall process for isolating this compound follows a logical sequence from raw plant material to purified crystalline compound. This workflow is designed to efficiently separate the basic alkaloid from neutral and acidic plant components.

This protocol combines effective techniques reported for various Aconitum alkaloids.

Step 1: Extraction of Total Alkaloids

-

Grind dried and powdered Aconitum plant material (e.g., roots or aerial parts) to a coarse powder.

-

Perform a heat reflux extraction using 95% ethanol adjusted to an acidic pH with hydrochloric acid (HCl). A typical ratio is 10 mL of concentrated HCl per 5 kg of plant material in the solvent.[1] Repeat the extraction three times to ensure exhaustive recovery.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a concentrated residue.

Step 2: Acid-Base Partitioning for Crude Alkaloid Fraction

-

Dissolve the residue from Step 1 in a dilute aqueous acid solution (e.g., 1-2% HCl).[1]

-

Perform a liquid-liquid extraction with a non-polar solvent such as petroleum ether or diethyl ether. This step removes neutral compounds (fats, waxes, etc.), which will partition into the organic layer. Discard the organic layer.

-

Adjust the pH of the remaining acidic aqueous layer to approximately 9-10 using a base like ammonia water (NH₃·H₂O).[1] This deprotonates the alkaloid hydrochlorides, converting them into their free base form.

-

Extract the basified aqueous solution multiple times with a moderately polar organic solvent, such as chloroform or dichloromethane. The alkaloid free bases will now partition into the organic layer.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Step 3: Chromatographic Purification

-

Prepare a silica gel chromatography column. The ratio of silica gel to crude alkaloids should be approximately 50:1 by weight.[1]

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial eluting solvent and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol (CHCl₃:MeOH). Begin with 100% chloroform and gradually increase the methanol concentration (e.g., 100:1, 50:1, 25:1).[1]

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine the fractions that contain the compound corresponding to the Rf value of a this compound standard.

Step 4: Final Purification by Recrystallization

-

Evaporate the solvent from the combined this compound-rich fractions.

-

Dissolve the resulting solid in a minimal amount of hot methanol and allow it to cool slowly.[1]

-

This compound will crystallize out of the solution as it cools. Collect the crystals by filtration. This step removes minor, more soluble impurities. The purity can be assessed by HPLC and spectroscopic methods (NMR, MS).

Biological Activity and Signaling Pathways

This compound exhibits several significant pharmacological activities, making it a molecule of interest for drug development. Its primary mechanisms of action involve the modulation of ion channels.

A key mechanism of action for this compound is the specific blockade of delayed rectifier potassium (K+) channels in neurons.[3][6] By inhibiting these channels, this compound reduces the efflux of potassium ions from the neuron. This action is believed to counteract the neurotoxic effects induced by substances like β-amyloid oligomers, which are implicated in neurodegenerative diseases such as Alzheimer's.[2] This makes this compound a lead compound for the development of neuroprotective agents.

This compound is also recognized as a major bioactive component of "Fuzi" (Aconitum carmichaelii), which has been used for centuries as a cardiotonic in traditional Chinese medicine.[3] While the complete mechanism is still under investigation, preliminary studies suggest that the cardiotonic effects of this compound and its metabolites may be mediated by an enhancement of cellular calcium (Ca²⁺) influx in cardiomyocytes. Increased intracellular calcium enhances the contractility of cardiac muscle, leading to a positive inotropic (cardiotonic) effect.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. [Optimization of extraction process of total alkaloids from radix of Aconitum flavum using response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of Talatisamine

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Talatisamine

Introduction

This compound is a naturally occurring C19-diterpenoid alkaloid belonging to the aconitine family of compounds.[1] These complex alkaloids are primarily isolated from plants of the Aconitum and Delphinium genera.[2] this compound has garnered significant interest within the scientific community due to its notable biological activities, including the selective blockage of inwardly rectifying K+ ion channels and potential neuroprotective effects.[1][2] Its formidable molecular architecture, characterized by a highly oxidized and intricately fused hexacyclic ring system with numerous stereocenters, presents a significant challenge for chemical synthesis and a fascinating subject for structural and stereochemical analysis.[3][4] This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supported by spectroscopic data and a summary of key synthetic methodologies that have been instrumental in its structural elucidation.

Chemical Structure

The molecular formula of this compound is C₂₄H₃₉NO₅.[5] Its core is a complex hexacyclic framework composed of a 6/7/5/6/6/5-membered ring system, designated as the ABCDEF-ring structure.[3][4] This intricate polycyclic system is highly substituted with various functional groups, including hydroxyl groups, methoxy groups, a methoxymethyl group, and an N-ethyl group.

The systematic IUPAC name for this compound is (1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol.[5]

References

- 1. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C24H39NO5 | CID 441761 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Talatisamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talatisamine, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered significant interest within the scientific community for its notable biological activities, particularly its role as a potassium channel blocker with neuroprotective properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, characterization, and biological evaluation, and a visualization of its known signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound presents as a crystalline solid.[1] Its core structure is a complex hexacyclic aconitane skeleton.[2][3]

Identification and Formula

| Property | Value | Reference |

| CAS Number | 20501-56-8 | [1][4][5][6] |

| Molecular Formula | C₂₄H₃₉NO₅ | [1][4][5][6] |

| Molecular Weight | 421.57 g/mol | [5][7] |

| IUPAC Name | (1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol | |

| Synonyms | Talatizamine | [5][7] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 151-152 °C | [1] |

| Boiling Point (Predicted) | 533.9 ± 50.0 °C | [1] |

| Appearance | Crystalline solid | [1][6] |

Solubility

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 1 mg/mL | [1][6] |

| Dimethyl sulfoxide (DMSO) | 2 mg/mL | [1][6] |

| Ethanol | 10 mg/mL | [1][6] |

| 1M Hydrochloric Acid (HCl) | 100 mg/mL (Sonication recommended) | [8] |

| Chloroform | Soluble | [8] |

| Dichloromethane | Soluble | [8] |

| Ethyl Acetate | Soluble | [8] |

| Acetone | Soluble | [8] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. The following sections summarize the key spectral features. For complete, assigned spectra, refer to the supplementary information of the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are essential for elucidating the complex, three-dimensional structure of this compound. Complete spectral data can be found in the supporting information of publications detailing its total synthesis.[6]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

| Technique | Key Findings | Reference |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion observed at m/z 422.29042 | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Fragmentation pattern available in spectral databases. |

Infrared (IR) Spectroscopy

FTIR spectroscopy reveals the presence of key functional groups within the this compound molecule. Detailed spectra are available in the supplementary materials of synthetic studies.[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of Diterpenoid Alkaloids from Aconitum Species

The following is a general protocol for the extraction and isolation of diterpenoid alkaloids, including this compound, from Aconitum plant material.

3.1.1. Extraction

-

Air-dry and powder the roots of the selected Aconitum species.

-

Macerate the powdered plant material with 95% ethanol at room temperature for a period of 7-10 days, with occasional shaking.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in a 2% aqueous solution of tartaric acid and partition with ethyl acetate to remove non-alkaloidal constituents.

-

Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.

-

Extract the aqueous layer exhaustively with chloroform to obtain the crude alkaloid fraction.

3.1.2. Chromatographic Separation

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., Chloroform:Methanol, 100:0 to 80:20).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol:Ammonia, 95:5:0.5) and visualizing with Dragendorff's reagent.

-

Combine fractions containing compounds with similar Rf values.

-

Further purify the combined fractions using preparative TLC or repeated column chromatography to isolate pure this compound.

Electrophysiological Measurement of Delayed Rectifier Potassium Current (Iₖ)

The following protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of this compound on delayed rectifier potassium currents (Iₖ) in cultured hippocampal neurons.

3.2.1. Cell Culture

-

Isolate hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rats.

-

Plate the neurons on poly-L-lysine-coated glass coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

-

Use neurons cultured for 7-10 days for electrophysiological recordings.

3.2.2. Electrophysiology

-

Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, and 2 Na₂ATP (pH adjusted to 7.2 with KOH).

-

Establish a whole-cell patch-clamp configuration.

-

To elicit Iₖ, hold the membrane potential at -80 mV and apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 400 ms.

-

Record currents using a patch-clamp amplifier and digitize the data.

-

Apply this compound at various concentrations to the external solution to determine its effect on Iₖ.

Neuroprotection Assay using MTT

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the neuroprotective effects of this compound against amyloid-β (Aβ)-induced cytotoxicity.

-

Seed primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 2 hours.

-

Following pre-treatment, expose the cells to aggregated Aβ₂₅₋₃₅ (25 µM) for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the use of flow cytometry to quantify apoptosis in neuronal cells treated with Aβ and this compound.

-

Plate cortical neurons in 6-well plates and treat with this compound and/or Aβ as described in the neuroprotection assay.

-

After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway and Logical Relationships

This compound exerts its neuroprotective effects primarily through the inhibition of the delayed rectifier potassium channel (Iₖ). This action mitigates the cytotoxic cascade initiated by amyloid-β oligomers.

Neuroprotective Signaling Pathway of this compound

Caption: Neuroprotective signaling pathway of this compound against amyloid-β induced toxicity.

Experimental Workflow for Assessing Neuroprotection

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4.13.8. Detection of Apoptotic Cells by Annexin V Staining [bio-protocol.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Tal... | Organic Chemistry [organicchemistry.eu]

- 8. scholarena.com [scholarena.com]

In-depth Technical Guide: The Biological Activity of Talatisamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talatisamine, a C19-diterpenoid alkaloid, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research into the pharmacological effects of this compound and its analogues. It details their mechanisms of action, presents quantitative biological data, and outlines the experimental protocols used to elucidate these activities. The primary biological effects discussed include vasorelaxant, mitochondrial-protective, cardiotonic, and potassium channel inhibitory activities. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this unique class of natural products.

Core Biological Activities and Mechanisms of Action

This compound and its derivatives exert their biological effects through multiple mechanisms, primarily targeting ion channels and mitochondrial function. The following sections detail the key activities and the current understanding of their underlying molecular pathways.

Vasorelaxant Activity

This compound and its derivatives, notably 14-O-benzoylthalatisamine and 14-O-acetylthalatisamine, exhibit significant vasorelaxant properties. Studies on isolated rat aortic rings have demonstrated that these compounds dose-dependently inhibit contractions induced by high potassium chloride (KCl) and norepinephrine[1][2]. The derivatization of this compound at the C-14 position with benzoyl or acetyl groups significantly enhances its relaxant activity[1][3].

The primary mechanism underlying this vasorelaxation is the inhibition of calcium influx into vascular smooth muscle cells. This is achieved through the blockade of voltage-dependent L-type Ca2+ channels and the Na+/Ca2+ exchanger[1]. The increased lipophilicity of the benzoyl and acetyl derivatives is believed to contribute to their enhanced membrane activity and, consequently, their greater potency compared to the parent compound, this compound[1][3].

Mitochondrial-Protective Effects

A key aspect of the biological profile of this compound and its 14-O-benzoyl derivative is their ability to protect mitochondria from pathological insults. Both compounds have been shown to inhibit the opening of the Ca2+-dependent mitochondrial permeability transition pore (mPTP) in rat liver and heart mitochondria[4]. The opening of the mPTP is a critical event in the pathway to cell death, and its inhibition is a recognized therapeutic strategy for various ischemic conditions.

The 14-O-benzoyl derivative of this compound is significantly more potent in inhibiting the mPTP than this compound itself, suggesting that, similar to its vasorelaxant activity, the addition of the benzoyl group enhances its interaction with mitochondrial membranes or specific protein targets within the pore complex[4].

Cardiotonic Activity

Metabolites and derivatives of this compound have shown potential as cardiotonic agents. The metabolite cammaconine, a C19-diterpenoid alkaloid with a hydroxyl group at the C-18 position, exhibits substantial cardiotonic activity in isolated frog hearts[5]. Further structure-activity relationship studies have indicated that the 18-OH group is a critical structural feature for this activity. The efficacy is further improved by the presence of an N-methyl group or a methoxy group at the C-16 position[5]. The proposed mechanism for this cardiotonic effect is an enhanced cellular influx of calcium[5].

Potassium Channel Inhibition

This compound has been identified as a specific blocker of the delayed rectifier potassium (K+) channel in rat hippocampal neurons[6][7]. This activity is of particular interest for its potential neuroprotective effects, as suppressing K+ efflux through this channel may be beneficial in conditions such as Alzheimer's disease[6]. This compound exhibits a reversible and voltage-dependent inhibition of the delayed rectifier K+ current, with a reported IC50 of approximately 146.0 ± 5.8 µM[6][7]. It shows minimal effect on voltage-gated Na+ and Ca2+ currents, highlighting its specificity[6].

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.

Table 1: Vasorelaxant Activity on Isolated Rat Aortic Rings

| Compound | Agonist | IC50 (µM) |

| 14-O-Benzoylthalatisamine | KCl | 79.5 |

| 14-O-Acetylthalatisamine | KCl | 98.9 |

Data from Mirzayeva et al. (2021)[1]

Table 2: Inhibition of Mitochondrial Permeability Transition Pore (mPTP)

| Compound | Tissue | Concentration (µM) | % Inhibition |

| This compound | Rat Liver | 200 | 56.8 |

| This compound | Rat Heart | 200 | 44.0 |

| 14-O-Benzoylthalatisamine | Rat Liver | 200 | 81.0 |

| 14-O-Benzoylthalatisamine | Rat Heart | 200 | 71.5 |

Data from Muratova et al. (2024)[4]

Table 3: Inhibition of Delayed Rectifier K+ Current

| Compound | Preparation | IC50 (µM) |

| This compound | Rat Hippocampal Neurons | 146.0 ± 5.8 |

Data from Wang et al. (2008)[6][7]

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

Isolated Rat Aortic Ring Vasorelaxation Assay

Objective: To assess the vasorelaxant effects of this compound and its derivatives on isolated arterial smooth muscle.

Protocol Overview:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length).

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. Following equilibration, the rings are contracted by adding a high concentration of KCl (e.g., 60-80 mM) or a specific agonist like norepinephrine or phenylephrine to the bath.

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or its derivatives are added to the organ bath to elicit a dose-response curve.

-

Data Analysis: The relaxation induced by the compounds is expressed as a percentage of the maximal contraction induced by the agonist. The IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the dose-response curve.

Mitochondrial Permeability Transition Pore (mPTP) Assay

Objective: To determine the inhibitory effect of this compound and its derivatives on the opening of the mPTP in isolated mitochondria.

Protocol Overview:

-

Mitochondria Isolation: Mitochondria are isolated from rat liver or heart tissue by differential centrifugation in a specific isolation buffer.

-

Mitochondrial Swelling Assay: The opening of the mPTP is assessed by measuring the change in light scattering (absorbance) of the mitochondrial suspension at 540 nm using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling, which is a consequence of mPTP opening.

-

Incubation: Isolated mitochondria (0.3-0.4 mg/ml protein) are suspended in an incubation medium containing sucrose, EGTA, succinate, Tris, HEPES, KH2PO4, rotenone, and oligomycin at pH 7.4 and 26°C[4].

-

Induction of mPTP Opening: The opening of the mPTP is induced by the addition of a Ca2+ salt (e.g., 10 µM CaCl2)[4].

-

Inhibitor Testing: To test the effect of the compounds, mitochondria are pre-incubated with various concentrations of this compound or its derivatives before the addition of Ca2+.

-

Data Analysis: The extent of inhibition of mitochondrial swelling is calculated by comparing the change in absorbance in the presence and absence of the test compounds.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on specific ion channels, such as the delayed rectifier K+ channel.

Protocol Overview:

-

Cell Preparation: Acutely dissociated or cultured neurons (e.g., rat hippocampal neurons) are used for electrophysiological recordings.

-

Recording Setup: The whole-cell configuration of the patch-clamp technique is employed. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the cell's interior.

-

Solutions: The micropipette is filled with an intracellular solution containing a high concentration of potassium and other ions that mimic the intracellular environment. The cells are bathed in an extracellular solution that mimics the cerebrospinal fluid.

-

Voltage-Clamp Protocol: To isolate and record the delayed rectifier K+ current, the cell membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -60 mV to +60 mV) to activate the channels.

-

Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on the K+ current.

-

Data Analysis: The amplitude of the K+ current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Vasorelaxation

Caption: Proposed mechanism of vasorelaxation by this compound and its derivatives.

Experimental Workflow for Vasorelaxation Assay

Caption: Workflow for the isolated aortic ring vasorelaxation assay.

Structure-Activity Relationship Logic

Caption: Key structure-activity relationships of this compound derivatives.

Conclusion

This compound and its derivatives represent a compelling class of natural product-based compounds with multifaceted biological activities. Their ability to modulate ion channels and mitochondrial function provides a strong rationale for their further investigation as potential therapeutic agents for cardiovascular and neurodegenerative diseases. The enhanced potency of the semi-synthetic derivatives highlights the potential for medicinal chemistry efforts to optimize their pharmacological profiles. This technical guide serves as a foundational resource to stimulate and support future research in this promising area. Further studies are warranted to fully elucidate the structure-activity relationships, clarify the precise molecular targets, and evaluate the in vivo efficacy and safety of these compounds.

References

- 1. Characteristic of the vasorlaxant action of the this compound alkaloid and its derivatives | Auctores [auctoresonline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound and its Derivate 14-O-Benzoylthis compound on Functional State of Rat Liver and Heart Mitochondria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Talatisamine as a Selective K+ Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talatisamine, a naturally occurring C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a significant pharmacological tool for studying the function of potassium (K+) channels.[1][2] This technical guide provides a comprehensive overview of this compound's selective blocking action on delayed rectifier K+ channels, its mechanism of action, and its potential therapeutic applications, particularly in the context of neurodegenerative diseases. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action and Selectivity

A key feature of this compound is its selectivity for K+ channels over other voltage-gated ion channels. Studies have shown that even at high concentrations (1-3 mM), this compound has a negligible effect on voltage-gated sodium (Na+) and calcium (Ca2+) currents.[1] This selectivity makes this compound a valuable tool for isolating and studying the physiological roles of delayed rectifier K+ channels.

While this compound is known to block delayed rectifier K+ channels, its specific affinity for various Kv subtypes is an area of ongoing research. Further studies are required to fully elucidate its selectivity profile across the diverse family of Kv channels.

Quantitative Data

The following table summarizes the key quantitative data regarding the pharmacological effects of this compound.

| Parameter | Value | Cell Type | Channel Type | Reference |

| IC50 | 146.0 ± 5.8 µM | Rat Hippocampal Neurons | Delayed Rectifier K+ Current (IK) | [1] |

| Concentration for Neuroprotection | 120 µM | Cultured Cortical Neurons | Delayed Rectifier K+ Current (IK) | [2] |

| Effect on Na+ and Ca2+ Channels | Very slight blocking effect | Rat Hippocampal Neurons | Voltage-gated Na+ and Ca2+ channels | [1] |

Experimental Protocols

Electrophysiological Recording of Delayed Rectifier K+ Currents

This protocol describes the whole-cell patch-clamp technique used to measure the effect of this compound on delayed rectifier K+ currents in cultured rat hippocampal neurons.

a. Cell Preparation:

-

Isolate and culture hippocampal neurons from Sprague-Dawley rats as per standard laboratory protocols.

-

Use neurons after 7-14 days in culture for recordings.

b. Solutions:

-

External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute to the final desired concentration in the external solution immediately before use. The final DMSO concentration should not exceed 0.1%.

c. Recording Protocol:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the membrane potential at -80 mV.

-

To elicit delayed rectifier K+ currents, apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 400 ms.

-

Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

-

To assess the effect of this compound, perfuse the external solution containing the desired concentration of the compound and repeat the voltage-step protocol.

-

For IC50 determination, apply a range of this compound concentrations and measure the percentage of current inhibition at a specific voltage step (e.g., +60 mV).

-

Analyze the data using appropriate software to determine the current-voltage relationship and the concentration-response curve for this compound inhibition.

Western Blot Analysis of Apoptotic Proteins

This protocol outlines the procedure for determining the expression levels of Bcl-2 and Bax proteins in cultured cortical neurons treated with beta-amyloid (Aβ) oligomers and this compound.

a. Cell Treatment:

-

Culture cortical neurons as described previously.

-

Treat the cells with Aβ40 oligomers (e.g., 5 µM) for 24 hours to induce neurotoxicity.

-

In a parallel set of experiments, co-treat the cells with Aβ40 oligomers and this compound (120 µM).

-

Include an untreated control group.

b. Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.

c. Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2 (e.g., 1:1000 dilution) and Bax (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, 1:5000 dilution) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase Activity Assay

This protocol describes a fluorometric assay to measure the activity of Caspase-3 and Caspase-9 in cultured cortical neurons.

a. Cell Treatment:

-

Treat cells as described in the Western Blot protocol.

b. Assay Procedure:

-

After treatment, lyse the cells according to the manufacturer's instructions of a commercially available caspase activity assay kit.

-

Add the cell lysate to a 96-well plate.

-

Add the fluorogenic caspase-3 substrate (e.g., DEVD-AFC) or caspase-9 substrate (e.g., LEHD-AFC) to the respective wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Express the caspase activity as a fold change relative to the untreated control.

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of this compound in Alzheimer's Disease

This compound has been shown to exert neuroprotective effects against beta-amyloid (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.[2] The proposed signaling pathway involves the modulation of delayed rectifier K+ channels and the subsequent inhibition of the apoptotic cascade.

Caption: this compound's neuroprotective pathway.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates a typical experimental workflow for characterizing the pharmacological properties of this compound.

Caption: Workflow for this compound characterization.

Conclusion

This compound is a potent and selective blocker of delayed rectifier K+ channels, making it an invaluable pharmacological tool for neuroscience and drug discovery research. Its ability to specifically inhibit IK without significantly affecting other major ion channels allows for the precise investigation of the roles of these channels in various physiological and pathological processes. Furthermore, its demonstrated neuroprotective effects in models of Alzheimer's disease highlight its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The detailed protocols and data presented in this guide are intended to facilitate further research into the promising pharmacological properties of this compound.

References

The Enduring Legacy and Modern Potential of Aconitum Alkaloids: A Technical Guide to Talatisamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Aconitum, a cornerstone of traditional medicine for centuries, harbors a complex array of diterpenoid alkaloids with potent biological activities. Among these, Talatisamine, a C19-diterpenoid alkaloid, has garnered significant interest for its unique pharmacological profile, distinct from the more notorious toxic constituents of the Aconitum species. This technical guide provides an in-depth exploration of the traditional uses of Aconitum alkaloids, with a specific focus on this compound. It delves into the quantitative analysis of this compound content in various Aconitum species, details established experimental protocols for its isolation and bioactivity assessment, and elucidates its known signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals, fostering a deeper understanding of this compound's therapeutic potential and providing a practical framework for future investigation.

Traditional Uses of Aconitum Alkaloids

The use of Aconitum species is deeply rooted in traditional medicine systems worldwide, most notably in Traditional Chinese Medicine (TCM) and Tibetan medicine.[1][2] In TCM, processed Aconitum roots, known as "Chuan Wu" and "Fu Zi," are used to treat a variety of ailments characterized by "cold" and "dampness," such as rheumatic and arthritic pain, neurological disorders, and cardiovascular conditions.[2][3] Similarly, in Tibetan medicine, Aconitum pendulum and Aconitum flavum, both sources of this compound, are key components of "Tiebangchui," a remedy for cold and pain.[1][4]

The inherent toxicity of Aconitum alkaloids, primarily attributed to diester-diterpenoid alkaloids like aconitine, necessitated the development of intricate processing methods.[2] These traditional techniques, such as prolonged boiling or steaming, significantly reduce toxicity by hydrolyzing the highly toxic diester alkaloids into less toxic monoester and non-ester analogs.[2] This detoxification process is crucial for the safe therapeutic application of Aconitum-based remedies.

While the traditional use often involves the whole plant extract, modern phytochemical analysis has allowed for the identification of individual alkaloids and their specific contributions to the overall therapeutic effect. This compound, for instance, is found in several traditionally used Aconitum species and is believed to contribute to their analgesic and anti-inflammatory properties without the pronounced cardiotoxicity associated with aconitine.

Quantitative Data on this compound

The concentration of this compound varies significantly among different Aconitum species and even between different parts of the same plant. This variation underscores the importance of proper plant identification and standardization in both traditional preparations and modern drug development. The following table summarizes the distribution of this compound in various Aconitum species.

| Aconitum Species | Plant Part | This compound Content (mg/g) | Reference |

| Aconitum gymnandrum | Flower | 1.19 ± 0.33 | [5] |

| Aconitum vilmorinianum | Fibrous Root | 10.09 ± 16.96 | [5] |

| Aconitum stylosum | Fibrous Root | 10.55 ± 4.84 | [5] |

| Aconitum carmichaeli | Principal Root | 1.81 ± 0.24 | [5] |

| Aconitum carmichaeli | Lateral Root | 1.73 ± 0.24 | [5] |

| Aconitum tanguticum | Leaf | 0.006 ± 0.01 | [5] |

| Aconitum pendulum | Flower | 0.02 ± 0.01 | [5] |

Experimental Protocols

General Protocol for Extraction and Isolation of Aconitum Alkaloids

This protocol provides a general framework for the extraction and isolation of diterpenoid alkaloids from Aconitum species. Specific modifications may be required based on the target alkaloid and the plant matrix.

Objective: To extract and isolate Aconitum alkaloids, including this compound, from plant material.

Materials:

-

Dried and powdered Aconitum plant material

-

Dichloromethane

-

5% aqueous ammonia

-

5% aqueous sulfuric acid

-

25% aqueous ammonia

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

Chromatography columns

-

Standard analytical equipment (beakers, flasks, funnels, etc.)

Methodology:

-

Alkalinization and Extraction:

-

Moisten the powdered plant material with a 5% aqueous ammonia solution and allow it to stand for 2 hours. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.

-

Extract the alkalinized plant material with dichloromethane repeatedly (e.g., 8 times over 12 hours) using maceration or Soxhlet extraction.

-

Combine the dichloromethane extracts and concentrate them under reduced pressure using a rotary evaporator.

-

-

Acid-Base Partitioning:

-

Treat the concentrated extract with a 5% aqueous solution of sulfuric acid. This will protonate the alkaloids, making them soluble in the aqueous acidic phase, while non-alkaloidal compounds remain in the organic phase.

-

Separate the acidic aqueous phase.

-

Cool the acidic solution to 0°C and basify it by adding a 25% aqueous ammonia solution until a basic pH is reached. This will precipitate the alkaloids in their free base form.

-

Extract the aqueous mixture with diethyl ether multiple times.

-

-

Purification:

-

Combine the ether extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and evaporate the solvent to obtain the crude alkaloid mixture.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol to separate the individual alkaloids.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound (comparison with a standard is required).

-

Combine the pure fractions and evaporate the solvent to yield isolated this compound.

-

Electrophysiological Analysis of this compound's Effect on Delayed Rectifier K⁺ Channels

This protocol describes the whole-cell patch-clamp technique to study the effect of this compound on delayed rectifier potassium channels (IK) in cultured rat hippocampal neurons.[6][7]

Objective: To determine the inhibitory effect and IC₅₀ of this compound on delayed rectifier K⁺ currents.

Materials:

-

Cultured rat hippocampal neurons

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP (pH 7.2)

-

This compound stock solution

-

Tetrodotoxin (TTX) and CdCl₂ to block Na⁺ and Ca²⁺ channels, respectively.

Methodology:

-

Cell Preparation: Plate cultured hippocampal neurons on coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the membrane potential at -80 mV.

-

Elicit K⁺ currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 300 ms).

-

To isolate delayed rectifier K⁺ currents, add TTX (0.5 µM) and CdCl₂ (100 µM) to the external solution to block voltage-gated Na⁺ and Ca²⁺ channels.

-

-

Drug Application:

-

Perfuse the cells with the external solution containing different concentrations of this compound.

-

Record the K⁺ currents at each concentration after a stable effect is reached.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific depolarizing step (e.g., +60 mV) before and after the application of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

-

In Vitro Anti-inflammatory Activity Assay: Inhibition of Albumin Denaturation

This protocol provides a simple and rapid method to screen for in vitro anti-inflammatory activity by measuring the inhibition of heat-induced albumin denaturation.[8]

Objective: To evaluate the potential anti-inflammatory activity of this compound.

Materials:

-

Fresh hen's egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound solutions of varying concentrations

-

Aspirin (as a standard reference drug)

-

Spectrophotometer

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of 0.2 ml of egg albumin, 2.8 ml of PBS (pH 6.4), and 2 ml of varying concentrations of this compound.

-

Prepare a control solution containing 0.2 ml of egg albumin, 2.8 ml of PBS, and 2 ml of distilled water.

-

Prepare a standard solution with aspirin instead of this compound.

-

-

Incubation:

-

Incubate all the solutions at 37°C for 15 minutes.

-

Induce denaturation by heating the solutions at 70°C in a water bath for 5 minutes.

-

-

Measurement:

-

After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

-

Compare the inhibitory activity of this compound with that of the standard drug, aspirin.

-

Signaling Pathways and Mechanisms of Action

The primary molecular target of this compound identified to date is the delayed rectifier potassium channel (IK).[6][7] By blocking these channels, this compound can modulate neuronal excitability and cardiac action potential duration.

Blockade of Delayed Rectifier K⁺ Channels

This compound acts as a specific blocker of the delayed rectifier K⁺ channels.[6] This action is thought to underlie some of its neurological effects. The blockade of these channels leads to a prolongation of the action potential repolarization phase in neurons.

Caption: Mechanism of this compound on delayed rectifier K⁺ channels.

Proposed Mechanism for Cardiotonic Effects

Preliminary studies suggest that the cardiotonic effects of some this compound metabolites are mediated by an enhanced cellular calcium influx.[9] This increase in intracellular calcium would lead to a stronger myocardial contraction.

References

- 1. Aconitum pendulum and Aconitum flavum: A narrative review on traditional uses, phytochemistry, bioactivities and processing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Discovery of this compound as a novel specific blocker for the delayed rectifier K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolite Profiling of this compound in Heart Tissue After Oral Administration and Analysis of Cardiac Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Literature Review on the Research of Talatisamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talatisamine, a complex C19-diterpenoid alkaloid, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] Isolated from plants of the Aconitum genus, this natural product exhibits a formidable hexacyclic structure with twelve contiguous stereocenters, presenting a considerable challenge for synthetic chemists.[1][2] This technical guide provides a comprehensive review of the current research on this compound, focusing on its biological effects, mechanisms of action, and total synthesis. Quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular processes.

Biological Activities and Pharmacological Properties

This compound has been reported to possess a range of pharmacological effects, including neuroprotective, antiarrhythmic, and vasorelaxant activities.[1][2] These properties are primarily attributed to its ability to modulate ion channel function.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against β-amyloid (Aβ) oligomer-induced neurotoxicity, a key factor in the pathogenesis of Alzheimer's disease.[3] The mechanism underlying this protection involves the inhibition of delayed rectifier K+ channels (IK).[3]

Table 1: Quantitative Data on the Neuroprotective Activity of this compound

| Parameter | Value | Cell Type | Condition | Reference |

| IC50 for IK inhibition | 146.0 ± 5.8 µM | Rat hippocampal neurons | Whole-cell patch clamp | [4][5] |

| Neuroprotection | Attenuated Aβ oligomer-induced cytotoxicity | Primary cultured cortical neurons | 120 µM this compound | [3] |

Antiarrhythmic and Cardiotonic Effects

The antiarrhythmic properties of this compound are linked to its ability to inhibit K+ channels.[1][2] Furthermore, a metabolite of this compound, Cammaconine, has been shown to exhibit substantial cardiotonic activity.[4] Preliminary studies suggest this effect is mediated by an enhanced cellular calcium influx.[6]

Vasorelaxant Effects

This compound and its derivatives exhibit pronounced vasorelaxant effects on vascular smooth muscle. This activity is attributed to the suppression of Ca2+ influx through both voltage-dependent and receptor-driven Ca2+ channels.[7]

Experimental Protocols

Whole-Cell Patch Clamp for Delayed Rectifier K+ Current (IK) Inhibition

Objective: To measure the inhibitory effect of this compound on the delayed rectifier K+ current in primary rat hippocampal neurons.

Methodology:

-

Cell Preparation: Isolate and culture hippocampal neurons from neonatal Sprague-Dawley rats. Plate neurons on poly-L-lysine-coated glass coverslips.

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

-

Hold the membrane potential at -80 mV.

-

Elicit IK by depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 300 ms.

-

-

Drug Application: Perfuse the recording chamber with the external solution containing varying concentrations of this compound.

-

Data Analysis: Measure the peak outward current at each voltage step before and after drug application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to the Hill equation.

β-Amyloid Oligomer-Induced Neurotoxicity Assay

Objective: To assess the neuroprotective effect of this compound against Aβ-induced cytotoxicity in primary cortical neurons.

Methodology:

-

Aβ Oligomer Preparation: Prepare Aβ (1-42) oligomers by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in cell culture medium and incubate to form oligomers.

-

Cell Culture and Treatment:

-

Culture primary cortical neurons from rat embryos.

-

Treat the neurons with Aβ oligomers in the presence or absence of this compound (e.g., 120 µM) for 24-48 hours.

-

-

Assessment of Neurotoxicity:

-

Cell Viability: Measure cell viability using the MTT assay.

-

Apoptosis: Assess apoptosis by TUNEL staining or caspase-3 activity assay.

-

Mitochondrial Membrane Potential: Evaluate changes in mitochondrial membrane potential using a fluorescent probe like JC-1.

-

Western Blotting: Analyze the expression levels of apoptosis-related proteins such as Bcl-2 and Bax.

-

Isolated Rat Aortic Ring Vasorelaxation Assay

Objective: To evaluate the vasorelaxant effect of this compound on isolated rat aortic rings.

Methodology:

-

Tissue Preparation:

-

Euthanize a male Wistar rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective and adipose tissue and cut it into 3-4 mm rings.

-

Suspend the rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose) maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

-

Contraction and Relaxation Measurement:

-

Equilibrate the rings under a resting tension of 2 g for 60-90 minutes.

-

Induce contraction with a contractile agent such as phenylephrine (1 µM) or KCl (60 mM).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension using a force-displacement transducer.

-

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the EC50 value for the vasorelaxant effect.

Frog Heart Perfusion for Cardiotonic Activity

Objective: To determine the cardiotonic effect of Cammaconine on an isolated frog heart.

Methodology:

-

Heart Preparation:

-

Pith a frog and expose the heart.

-

Cannulate the sinus venosus and perfuse the heart with frog Ringer's solution (in mM: 111 NaCl, 2 KCl, 1 CaCl2, 2 NaHCO3).

-

Attach the apex of the ventricle to a force transducer to record heart contractions.

-

-

Drug Administration:

-

After a stabilization period, administer Cammaconine at various concentrations into the perfusion fluid.

-

-

Data Recording and Analysis:

-

Record the force and rate of heart contractions.

-

Analyze the changes in inotropic (force) and chronotropic (rate) effects compared to the baseline.

-

Signaling Pathways

Neuroprotective Signaling Pathway of this compound

This compound's neuroprotective effect against β-amyloid-induced toxicity is primarily mediated by its inhibition of the delayed rectifier K+ channel (IK). The overactivation of these channels by Aβ leads to excessive K+ efflux, which triggers a cascade of apoptotic events. By blocking these channels, this compound helps to maintain ionic homeostasis and prevent the downstream activation of apoptotic pathways.

Caption: Neuroprotective signaling pathway of this compound against β-amyloid toxicity.

Vasorelaxant Signaling Pathway of this compound

The vasorelaxant effect of this compound is initiated by the inhibition of calcium influx into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to a decrease in the activation of calmodulin and subsequently myosin light-chain kinase, resulting in muscle relaxation and vasodilation.

Caption: Vasorelaxant signaling pathway of this compound in smooth muscle cells.

Total Synthesis of this compound

The intricate molecular architecture of this compound has made it a formidable target for total synthesis. Several research groups have reported successful total syntheses, with the work of Inoue and coworkers in 2020 being a notable recent achievement.[1][2][7] Their strategy involved a convergent approach, assembling two key fragments to construct the complex hexacyclic core.

Key Synthetic Transformations in the Inoue Synthesis

-

Double Mannich Reaction: Construction of the N-ethylpiperidine ring.

-

Oxidative Dearomatization/Diels-Alder Reaction: Formation of a fused pentacycle.

-

Wagner-Meerwein Rearrangement: Stereospecific reorganization of a 6/6-membered ring system into a 7/5-membered ring system.

-

Oxidative aza-Prins Cyclization: Forging the final 5-membered F-ring.

Caption: Simplified workflow of the total synthesis of this compound by Inoue et al.

Conclusion

This compound continues to be a molecule of significant interest due to its complex structure and promising pharmacological activities. The research highlighted in this review underscores its potential as a lead compound for the development of new therapeutics for neurodegenerative diseases, cardiac arrhythmias, and vascular disorders. The successful total syntheses have not only made this rare natural product more accessible for further investigation but also showcase the power of modern synthetic organic chemistry. Future research should focus on elucidating the detailed molecular interactions of this compound with its biological targets and further exploring the therapeutic potential of its derivatives.

References

- 1. Total Synthesis of Tal... | Organic Chemistry [organicchemistry.eu]

- 2. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]

- 3. e-century.us [e-century.us]

- 4. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of drugs on frog's heart perfusion | DOCX [slideshare.net]

- 6. scispace.com [scispace.com]

- 7. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Talatisamine: An In-depth Technical Guide

Introduction

Talatisamine is a complex C19-diterpenoid alkaloid belonging to the aconitine family of natural products. Characterized by its intricate hexacyclic 6/7/5/6/6/5-membered ring system, this compound has garnered significant interest from the scientific community due to its challenging molecular architecture and notable biological activities. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound, with a focus on its isolation, structure elucidation, and the experimental methodologies employed.

Initial Discovery and Plant Source

This compound is naturally found in plants of the Aconitum genus, a group of perennial species belonging to the Ranunculaceae family. The primary botanical source for the isolation of this compound is Aconitum carmichaelii , a plant with a long history of use in traditional medicine.

1.1 Traditional Use of Aconitum carmichaelii

In traditional Chinese medicine, the roots of Aconitum carmichaelii, known as "Chuan Wu" or "Fu Zi", have been utilized for centuries to treat a variety of ailments.[1][2] Its applications primarily revolved around its purported analgesic and anti-inflammatory properties, making it a common remedy for conditions such as rheumatoid arthritis, rheumatic pain, and other inflammatory disorders.[1][2][3] The plant was also used to "dispel cold and dampness," improve circulation, and restore vitality.[1] However, the high toxicity of the raw aconite root was well-recognized, and it was traditionally processed to reduce its poisonous nature before being used in medicinal preparations.[1]

Isolation of this compound

The first documented isolation of this compound from Aconitum carmichaelii was a pivotal moment in the study of diterpenoid alkaloids.

2.1 Early Isolation Efforts

While the precise first isolation of this compound is not detailed in the available literature, its structural elucidation in 1974 by Wiesner and his team indicates that it had been isolated prior to this date. Later publications, such as a 2011 study by Yang et al., have outlined modern procedures for its extraction and purification, which build upon classic alkaloid isolation techniques.

2.2 A Modern Experimental Protocol for Isolation

The following is a representative protocol for the isolation of this compound from the roots of Aconitum carmichaelii, based on modern phytochemical methods.

Experimental Protocol: Isolation of this compound

-

Plant Material Preparation: The air-dried and powdered roots of Aconitum carmichaelii are subjected to extraction.

-

Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Extraction: The crude extract is suspended in an acidic aqueous solution (e.g., 2% sulfuric acid) and filtered. The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified with an alkali (e.g., ammonia solution) to a pH of approximately 9-10. This causes the alkaloids to precipitate.

-

Solvent Partitioning: The basified solution is then extracted with an organic solvent such as chloroform or ethyl acetate. The organic layers are combined and concentrated to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid mixture is then subjected to repeated column chromatography on silica gel or alumina. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the individual alkaloids.

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification by preparative TLC or recrystallization from a suitable solvent system (e.g., methanol-acetone) yields pure this compound.

Structure Elucidation

The determination of the complex, three-dimensional structure of this compound was a significant scientific achievement, accomplished by K. Wiesner and his collaborators in 1974.

3.1 Early Spectroscopic and Chemical Degradation Studies

3.2 X-ray Crystallography

Decades after its initial structure elucidation, the precise three-dimensional structure of this compound was confirmed by single-crystal X-ray diffraction. A 2011 study provided the first crystal structure of this compound, which corroborated the structure proposed by Wiesner. This work provided definitive proof of the molecule's stereochemistry and conformation.

Physicochemical Properties

The initial characterization of a natural product involves the determination of its key physical and chemical properties. The following table summarizes the known data for this compound.

| Property | Value |

| Molecular Formula | C₂₄H₃₉NO₅ |

| Molecular Weight | 421.57 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Data from the original isolation is not available in the reviewed literature. |

| Optical Rotation | Data from the original isolation is not available in the reviewed literature. |

| IUPAC Name | (1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8-diol |

Signaling Pathways and Logical Relationships

The study of this compound has evolved from its initial discovery to include total synthesis and the investigation of its biological activity. The logical flow of its scientific journey and the key chemical transformations in its synthesis can be visualized.

5.1 Logical Workflow of this compound Research

Caption: Logical progression of this compound research.

5.2 Simplified Retrosynthetic Analysis (Based on Modern Approaches)

Modern total synthesis strategies often employ a convergent approach, breaking the complex molecule down into simpler, more manageable fragments.

References

Methodological & Application

Total Synthesis of Talatisamine: A Detailed Overview of Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the total synthesis of Talatisamine, a complex C19-diterpenoid alkaloid. This compound's intricate hexacyclic structure, featuring twelve contiguous stereocenters, has made it a formidable target for synthetic chemists. This application note details the innovative strategies and protecting group schemes employed in its successful synthesis, with a focus on the convergent approaches developed by the research groups of Inoue and Reisman.

Synthetic Strategies: A Comparative Analysis

Two recent total syntheses of this compound have showcased distinct and elegant approaches to constructing its complex architecture.

1. The Inoue Synthesis: A Linear Approach Featuring a Key Diels-Alder Reaction

The strategy developed by the Inoue group employs a convergent approach, assembling two key fragments. A notable feature of this synthesis is the construction of the AE-ring system via a double Mannich reaction. The core of the molecule is then forged through an intramolecular Diels-Alder reaction, followed by a Wagner-Meerwein rearrangement to establish the characteristic bridged ring system.

2. The Reisman Synthesis: A Convergent Strategy with a Key Semipinacol Rearrangement

The Reisman group's strategy is also convergent, focusing on the coupling of two advanced fragments. A pivotal step in this synthesis is a 1,2-addition of an organolithium species to an epoxyketone, followed by a highly efficient semipinacol rearrangement. This key sequence establishes the critical C10-C11 bond and sets the quaternary carbon center at C11 with excellent stereocontrol.

Quantitative Data Summary

The following tables summarize the quantitative data for key transformations in both the Inoue and Reisman syntheses, allowing for a direct comparison of their efficiencies.

Table 1: Key Transformations in the Inoue Total Synthesis of this compound

| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Regiomeric Ratio |

| 1 | Double Mannich Reaction | HCHO, EtNH2, MeOH, 0 °C to rt | Bicyclic amine | 39 (over 3 steps) | 2.5:1 (improved to 8:1 after equilibration) |

| 2 | Diels-Alder Reaction | PIDA, HCl; then heat | Pentacyclic intermediate | 89 | 2.2:1 (regioselectivity) |

| 3 | Wagner-Meerwein Rearrangement | Not specified | Rearranged core | Not specified | Not specified |

| 4 | Final Steps | Hg(OAc)2, then reduction | This compound | 29 (over several steps) | Not applicable |

Table 2: Key Transformations in the Reisman Total Synthesis of this compound

| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee)/Diastereomeric Ratio (dr) |

| 1 | Asymmetric Michael Addition | Dimethyl malonate, (S)-gallium-sodium-BINOL catalyst | Cyclopentanone intermediate | 88 | 91% ee |

| 2 | Hydrindenone Formation | Alkylation, then HCl, acetone, reflux | Hydrindenone intermediate | 67 (over 2 steps) | Not applicable |

| 3 | 1,2-Addition | Alkenyllithium, epoxyketone, TMSCl | Silyl ether intermediate | 77 | Single diastereomer |

| 4 | Semipinacol Rearrangement | TMSNTf2 (10 mol%), -78 °C | Ketone intermediate | 97 | Not applicable |

| 5 | Final Steps | Methylation, MOM deprotection | (-)-Talatisamine | 77 (over 2 steps) | Not applicable |

Protecting Group Strategies

The judicious use of protecting groups was critical for the success of both syntheses, enabling chemoselective transformations at various stages.

Table 3: Protecting Groups in the Inoue Synthesis

| Protecting Group | Functional Group Protected | Introduction Reagents and Yield | Removal Reagents and Yield |

| TBS (tert-Butyldimethylsilyl) | Secondary alcohol | TBSCl, imidazole, DMF | TBAF, THF |

| MOM (Methoxymethyl) | Phenolic hydroxyl | MOMCl, DIPEA, CH2Cl2 | Not specified |

Table 4: Protecting Groups in the Reisman Synthesis

| Protecting Group | Functional Group Protected | Introduction Reagents and Yield | Removal Reagents and Yield |

| Dioxolane | Ketone | Ethylene glycol, p-TsOH | HCl, acetone, reflux |

| TMS (Trimethylsilyl) | Tertiary alcohol | TMSCl | Deprotected in subsequent step |

| MOM (Methoxymethyl) | Secondary alcohol | MOMCl, DIPEA, CH2Cl2 | H2SO4 (aq) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

From the Inoue Synthesis: Double Mannich Reaction

To a solution of the β-keto ester in methanol at 0 °C is added aqueous formaldehyde and aqueous ethylamine. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the bicyclic amine.

From the Reisman Synthesis: 1,2-Addition/Semipinacol Rearrangement

1,2-Addition: To a solution of the alkenyl bromide in THF at -78 °C is added t-butyllithium. The resulting alkenyllithium solution is then added to a solution of the epoxyketone in THF at -94 °C. After stirring for 30 minutes, trimethylsilyl chloride is added. The reaction is warmed to room temperature and quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the silyl ether.[1]

Semipinacol Rearrangement: To a solution of the silyl ether in dichloromethane at -78 °C is added trimethylsilyl trifluoromethanesulfonate (10 mol%). The reaction mixture is stirred for 1 hour at -78 °C. The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography to afford the rearranged ketone in 97% yield.[1]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Caption: The Inoue total synthesis strategy for this compound.

Caption: The Reisman total synthesis strategy for (-)-Talatisamine.

References

Application Notes and Protocols: Electrophysiological Analysis of Talatisamine Using Patch Clamp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talatisamine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, has emerged as a compound of significant interest in neuropharmacology and drug discovery.[1][2][3][4] Electrophysiological studies have been pivotal in elucidating its mechanism of action, revealing it as a specific blocker of delayed rectifier potassium (K+) channels (IK).[1][5] This specificity, coupled with its neuroprotective properties against beta-amyloid-induced toxicity, positions this compound as a potential therapeutic lead for neurodegenerative diseases such as Alzheimer's disease.[2][4][6] Unlike many other Aconitum alkaloids that target sodium (Na+) channels, this compound exhibits minimal effects on Na+ and calcium (Ca2+) channels, highlighting its unique pharmacological profile.[1][2]

These application notes provide a comprehensive guide for the electrophysiological analysis of this compound using the patch-clamp technique. The protocols detailed below are designed to enable researchers to investigate the effects of this compound on various voltage-gated ion channels, with a primary focus on the delayed rectifier K+ channels.

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of this compound on key voltage-gated ion channels.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Ion Channels in Rat Hippocampal Neurons

| Ion Channel | Current | IC50 (µM) | Effect | Concentration Range for Minimal Effect | Reference |

| Delayed Rectifier Potassium (K+) Channel | IK | 146.0 ± 5.8 | Reversible, voltage-dependent block | - | [1][2] |

| Voltage-Gated Sodium (Na+) Channel | INa | - | Very slight blocking effect | 1-3 mM | [1][2] |